![molecular formula C11H12BrNO B2776402 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 37946-39-7](/img/structure/B2776402.png)
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 . It is also known as BOPPAN.
Molecular Structure Analysis
The InChI code for “2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is 1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 .Physical And Chemical Properties Analysis
“2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Antimicrobial Studies
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile and its derivatives have been explored for their potential in synthesizing compounds with antimicrobial properties. For instance, a study involved the synthesis of substituted phenyl azetidines using related bromo phenyl compounds, showcasing their antimicrobial activity. This research illustrates the compound's role as an intermediary in developing new antimicrobial agents, highlighting its significance in medicinal chemistry K. Doraswamy & P. Ramana (2013).
Organic Synthesis and Cyclization Processes
The compound is also instrumental in organic synthesis, particularly in cyclization processes to create complex molecular structures. A study presented a one-pot pathway involving intermolecular Sonogashira coupling followed by intramolecular cyclization, utilizing similar compounds. This methodology is significant for efficiently synthesizing benzofuran derivatives, demonstrating the compound's utility in facilitating complex organic transformations D. Kishore & G. Satyanarayana (2022).
Photolytic Studies and Reactive Intermediate Formation
In photochemistry, the compound's analogs have been investigated to understand the formation and behavior of reactive intermediates under photolytic conditions. Research into the photolysis of related azirines in acetonitrile has provided insights into the generation of vinylnitrenes and their subsequent reactions, contributing to a deeper understanding of photochemical processes in organic chemistry Xiaoming Zhang et al. (2014).
Solvent Effects on Chemical Reactions
The compound's derivatives have been used to study solvent effects on chemical reactions, particularly solvolysis and crystallization behaviors. Such research underscores the influence of solvent choice on reaction mechanisms and product formation, enriching our comprehension of solvation dynamics and solvent-reaction interplay Z. Jia et al. (2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-4-propan-2-yloxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNRHLWNMUEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

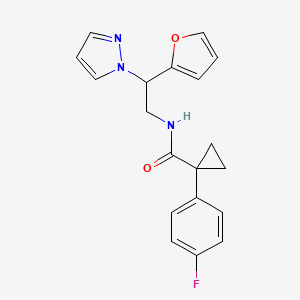
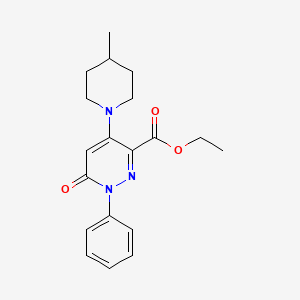
![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)
![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

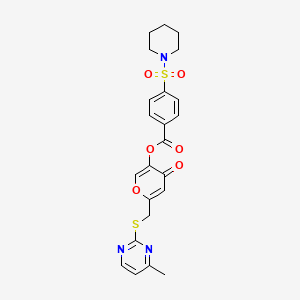
![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776328.png)
![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)
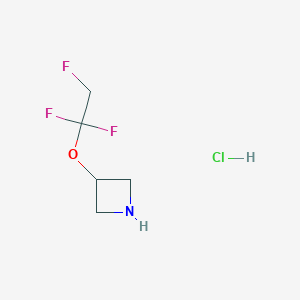
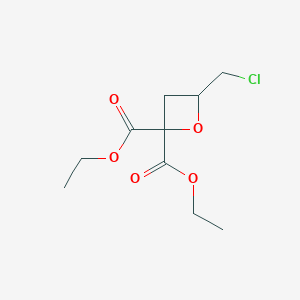
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)